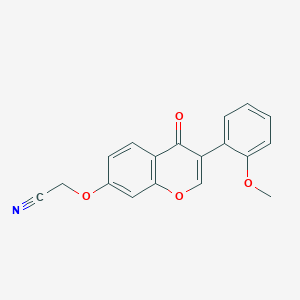
2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C18H13NO4 and its molecular weight is 307.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain molecules within the cell .
Pharmacokinetics
They may be metabolized by liver enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. It could potentially alter cellular functions, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its targets .
生物活性
The compound 2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a member of the chromenone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H17NO3, with a molecular weight of 313.35 g/mol. The structure includes a chromenone backbone substituted with a methoxyphenyl group and an acetonitrile moiety, which may influence its biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Effects : Compounds within the chromenone class have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, derivatives have been reported to exhibit moderate inhibition against COX-2 and lipoxygenases (LOX) .
- Anticancer Properties : In vitro studies have demonstrated that certain chromenone derivatives can induce apoptosis in cancer cell lines, including breast cancer (MCF-7). The mechanism often involves the modulation of apoptotic pathways and inhibition of key survival signals .
- Antioxidant Activity : The presence of phenolic structures in these compounds contributes to their ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways, particularly COX and LOX enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators .
- Cell Cycle Arrest and Apoptosis Induction : In cancer cells, chromenone derivatives have been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis through the activation of caspases .
Case Studies
Several studies provide insights into the biological activity of related compounds:
- In Vitro Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various chromenone derivatives on MCF-7 cells. It was found that compounds with methoxy substitutions exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM, indicating their potential as anticancer agents .
- Anti-inflammatory Activity Testing : In another investigation, derivatives were tested for their ability to inhibit COX enzymes. Results indicated that specific modifications on the chromenone structure enhanced inhibitory activity, suggesting that structural optimization can lead to more potent anti-inflammatory agents .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Free radical scavenging |
Table 2: Cytotoxicity IC50 Values for Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (Methoxy-substituted) | MCF-7 | 15 |
| Compound B (Non-substituted) | MCF-7 | 30 |
| Compound C (Halogen-substituted) | MCF-7 | 20 |
特性
IUPAC Name |
2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-16-5-3-2-4-13(16)15-11-23-17-10-12(22-9-8-19)6-7-14(17)18(15)20/h2-7,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJZTTIERDRQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













